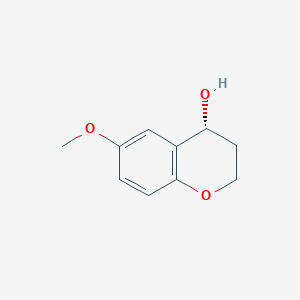

(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

概要

説明

(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring This particular compound is characterized by the presence of a methoxy group at the 6th position and a hydroxyl group at the 4th position in the dihydrobenzopyran structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, the compound can be synthesized via an intramolecular cyclization reaction. The reaction conditions typically involve the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

化学反応の分析

Types of Reactions

(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to convert the methoxy group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the methoxy group may produce a dihydroxy derivative.

科学的研究の応用

Antioxidant Activity

Research has indicated that (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol exhibits antioxidant properties , making it a potential candidate for formulations aimed at reducing oxidative stress in various diseases. A study demonstrated its ability to scavenge free radicals effectively, suggesting applications in nutraceuticals and pharmaceuticals targeting oxidative stress-related conditions .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects . In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in developing treatments for chronic inflammatory diseases .

Plant Growth Regulation

The compound has shown promise as a plant growth regulator . Studies indicate that it can enhance growth parameters in various crops by modulating hormonal pathways. This can lead to increased yield and improved resistance to environmental stresses .

Pest Resistance

Another area of interest is its potential use in pest management . Preliminary studies suggest that this compound may possess insecticidal properties against certain agricultural pests, providing a natural alternative to synthetic pesticides .

Case Studies

-

Antioxidant and Neuroprotective Study

- Objective : To evaluate the antioxidant and neuroprotective effects of (4R)-6-methoxy-3,4-dihydro-2H-benzopyran.

- Method : In vitro assays measuring cell viability and oxidative stress markers.

- Results : Significant reduction in oxidative stress markers and increased cell viability in treated neuronal cells.

- : The compound shows potential for further development in neuroprotective therapies .

-

Agricultural Application Study

- Objective : To assess the efficacy of (4R)-6-methoxy-3,4-dihydro-2H-benzopyran as a plant growth regulator.

- Method : Field trials on tomato plants measuring growth parameters and yield.

- Results : Enhanced growth rates and increased fruit yield compared to control groups.

- : The compound could serve as an effective natural growth regulator in agriculture .

作用機序

The mechanism of action of (4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

(4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound shares a similar pyran ring structure but differs in the functional groups attached.

Carbazole derivatives: These compounds have a similar aromatic structure but differ in the nitrogen-containing ring.

Uniqueness

(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

生物活性

(4R)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, also known by its IUPAC name and CAS number 1270294-60-4, is a compound of interest due to its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its chemical characteristics, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.2 g/mol |

| CAS Number | 1270294-60-4 |

| IUPAC Name | (4R)-6-methoxy-3,4-dihydro-2H-chromen-4-ol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from glutamate-induced toxicity, potentially benefiting conditions like Alzheimer's disease.

- Anti-inflammatory Properties : The compound has been associated with reduced inflammation in various models, indicating its potential use in treating inflammatory diseases.

Neuroprotection and Antioxidant Activity

A study conducted by researchers focusing on neuroprotective agents highlighted that derivatives similar to this compound exhibited protective effects against neuronal cell death induced by oxidative stress. Specifically, the compound demonstrated the ability to inhibit reactive oxygen species (ROS) generation and modulate intracellular calcium levels, which are critical in preventing neuronal apoptosis .

Anti-inflammatory Effects

In a separate investigation into the anti-inflammatory properties of benzopyran derivatives, this compound was tested in a mouse model for ear edema induced by TPA (12-O-tetradecanoylphorbol 13-acetate). The results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other compounds exhibiting similar biological activities is useful.

| Compound | Antioxidant Activity | Neuroprotective Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (4R)-6-methoxy-3,4-dihydro... | High | Moderate | High |

| Egonol | Moderate | High | Moderate |

| Homoegonol | Low | Moderate | High |

特性

IUPAC Name |

(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGASJUMDXLFAS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OCC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。